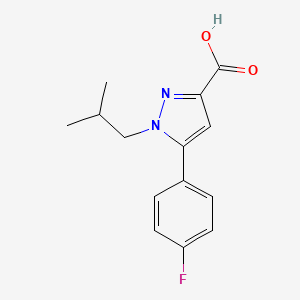
5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a fluorophenyl group, an isobutyl group, and a carboxylic acid functional group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with α,β-unsaturated ketones or aldehydes. For example, the reaction of 4-fluorobenzaldehyde with isobutyl hydrazine under acidic conditions can yield the desired pyrazole derivative.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through various methods, such as the oxidation of an aldehyde group or the hydrolysis of an ester group. In this case, the pyrazole derivative can be oxidized using an oxidizing agent like potassium permanganate to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties. This compound may be studied for its potential as a therapeutic agent in treating various diseases.
Biological Studies: The compound can be used as a probe to study biological pathways and molecular interactions, particularly those involving pyrazole derivatives.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound may be explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of 5-(4-fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group and the pyrazole ring are key structural features that enable the compound to bind to target proteins or enzymes. The carboxylic acid group may also play a role in the compound’s binding affinity and specificity.
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, and immune response.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Fluorophenyl)pyridine-3-carboxylic acid: Similar structure with a pyridine ring instead of a pyrazole ring.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Similar structure with additional aromatic groups.
Uniqueness
5-(4-Fluorophenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of the isobutyl group, which may influence its biological activity and chemical reactivity
Propiedades
Fórmula molecular |
C14H15FN2O2 |
|---|---|
Peso molecular |
262.28 g/mol |
Nombre IUPAC |
5-(4-fluorophenyl)-1-(2-methylpropyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15FN2O2/c1-9(2)8-17-13(7-12(16-17)14(18)19)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,18,19) |
Clave InChI |
QBFQCJLMFWUCNP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=CC(=N1)C(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


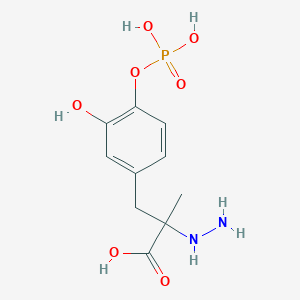
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)

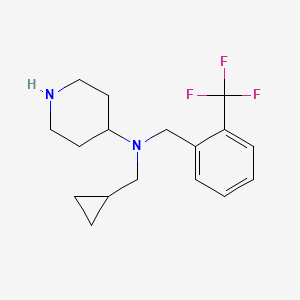

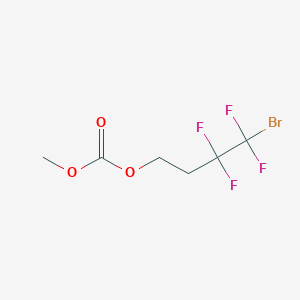

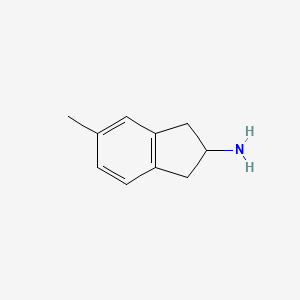



![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)


